molecular formula C12H12N2O2 B8699509 3-benzyl-5-methyl-1H-pyrimidine-2,4-dione CAS No. 21473-22-3

3-benzyl-5-methyl-1H-pyrimidine-2,4-dione

Cat. No. B8699509
CAS No.: 21473-22-3
M. Wt: 216.24 g/mol
InChI Key: HVHDVLIBKJPVAI-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

A mixture of 1,3-dibenzyl-5-methyl-2,4(1H,3H)-pyrimidinedione (2 g, 6.5 mmol), 5% palladium on carbon (3 g) and 0.4N ammonium formate (250 mL in methanol) was heated 1.5 hours at reflux. The reaction mixture then was filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with methylene chloride/methanol (95:5) to give 3-benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione, m.p. 208°-210° C.
Name
1,3-dibenzyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]=[C:12]([CH3:14])[C:11](=[O:15])[N:10]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:9]1=[O:23])C1C=CC=CC=1>[Pd].C([O-])=O.[NH4+]>[CH2:16]([N:10]1[C:11](=[O:15])[C:12]([CH3:14])=[CH:13][NH:8][C:9]1=[O:23])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
1,3-dibenzyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(N(C(C(=C1)C)=O)CC1=CC=CC=C1)=O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture then was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with methylene chloride/methanol (95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC=C(C1=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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